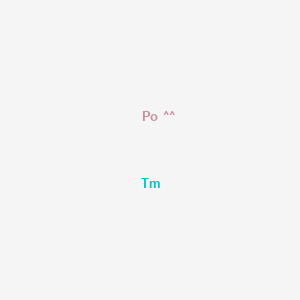

Polonium--thulium (1/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Polonium–thulium (1/1) is a compound formed by the combination of polonium and thulium in a 1:1 ratio Polonium is a rare and highly radioactive element discovered by Marie and Pierre Curie, while thulium is a rare earth metal

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of polonium–thulium (1/1) involves the reaction of polonium and thulium under controlled conditions. Polonium can be produced from bismuth targets using particle accelerators or nuclear reactors . Thulium, on the other hand, is typically extracted from minerals such as monazite and xenotime through ion exchange and solvent extraction methods.

Industrial Production Methods

Industrial production of polonium–thulium (1/1) would require the handling of highly radioactive polonium, necessitating stringent safety protocols. The production process would involve the careful mixing of polonium and thulium in a controlled environment to form the desired compound.

Chemical Reactions Analysis

Types of Reactions

Polonium–thulium (1/1) can undergo various chemical reactions, including:

Oxidation: Polonium can be oxidized to form polonium dioxide (PoO2).

Reduction: Thulium can be reduced to its metallic form.

Substitution: The compound can participate in substitution reactions where one element is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like nitric acid for oxidation and reducing agents like hydrogen gas for reduction. The reactions typically occur under controlled temperatures and pressures to ensure safety and efficiency.

Major Products Formed

The major products formed from these reactions include polonium dioxide, metallic thulium, and various substituted compounds depending on the specific reaction conditions.

Scientific Research Applications

Polonium–thulium (1/1) has several scientific research applications:

Chemistry: The compound can be used as a neutron source due to polonium’s ability to emit neutrons.

Biology: It can be used in radiolabeling studies to track biological processes.

Mechanism of Action

The mechanism by which polonium–thulium (1/1) exerts its effects is primarily through the emission of alpha particles by polonium. These alpha particles can cause significant damage to biological tissues, making the compound useful in targeted cancer therapies. The molecular targets include DNA and other cellular components, leading to cell death and tumor reduction.

Comparison with Similar Compounds

Similar Compounds

Polonium-210: A highly radioactive isotope of polonium used in RTGs and static eliminators.

Thulium-170: A radioactive isotope of thulium used in portable X-ray devices.

Radium-226: Another alpha-emitting element used in cancer treatment.

Uniqueness

Polonium–thulium (1/1) is unique due to the combination of polonium’s radioactive properties and thulium’s rare earth characteristics. This combination allows for diverse applications in scientific research, medicine, and industry, making it a compound of significant interest.

Properties

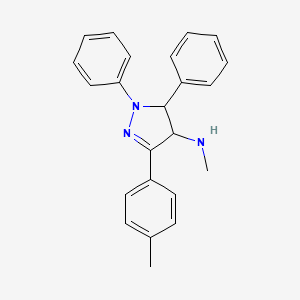

CAS No. |

12066-77-2 |

|---|---|

Molecular Formula |

PoTm |

Molecular Weight |

377.91665 g/mol |

IUPAC Name |

polonium;thulium |

InChI |

InChI=1S/Po.Tm |

InChI Key |

RQOPZUQNJACXDV-UHFFFAOYSA-N |

Canonical SMILES |

[Tm].[Po] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzyl(methyl)amino]-1-[4-[2-(4-chlorophenyl)ethenyl]phenyl]ethanol](/img/structure/B14722931.png)